molecular formula C14H22ClNO B1384019 1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride CAS No. 2206609-74-5

1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride

Cat. No. B1384019
M. Wt: 255.78 g/mol
InChI Key: KQWIONQJMVZRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 . It is available for research use and can be purchased from various chemical suppliers .

Scientific Research Applications

Conformational Analogues of Dopamine

  • Research has explored the synthesis and pharmacological activity of conformational analogues of dopamine, such as (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. These compounds have been found to exhibit weak alpha-adrenergic agonist properties and cardiostimulatory properties similar to dopamine, although they lack dopaminergic activity in specific models (Erhardt, Gorczynski, & Anderson, 1979).

Cyclopropenone Oximes

  • Studies on cyclopropenone oximes have shown their reaction with isocyanates to produce 1:2 addition products in moderate yields. These findings could have implications for the synthesis and reactivity of similar cyclopropyl-containing compounds (Yoshida et al., 1988).

Dopamine-Sensitive Adenylate Cyclase Activities

  • Investigations into mono-O-methyl derivatives of certain compounds have been conducted to understand their potential role as activators of dopamine-sensitive adenylate cyclase and as renal vasodilators, offering insights into the physiological interactions of cyclopropyl-containing compounds (Ross et al., 1986).

Hallucinogen Analogues

  • Research has been done on isomeric cyclopropyl ring-methylated homologues of hallucinogen analogues. These studies have implications for understanding the activity of cyclopropyl-containing compounds in neurological contexts (Jacob & Nichols, 1982).

Isothiazolidinium Salts

  • A series of N-phenyl-3-methylthiopropylamine hydrochlorides have been prepared and cyclized to form N-phenyl-S-methylisothiazolidinium derivatives. This research contributes to the understanding of cyclopropylamine derivatives in synthetic chemistry (Swank & Lambeth, 1983).

Corticotrophin-Releasing Factor Receptor Antagonists

  • Studies on compounds like 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride have revealed their potential as potent and selective corticotrophin-releasing factor receptor antagonists. This research is valuable for understanding the therapeutic applications of cyclopropylamine derivatives (Gully et al., 2002).

Combined Vasodilator and Beta-Adrenoceptor Antagonist

  • Synthesis and biological activity of stereoisomers of certain cyclopropylamine derivatives have been examined, highlighting their novel combination of vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).

properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-3-methylphenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-13(15)12-6-4-5-10(2)14(12)16-9-11-7-8-11;/h4-6,11,13H,3,7-9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWIONQJMVZRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1OCC2CC2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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